methyl 4-oxo-4H-chromene-2-carboxylate
Description
Overview of Chromone (B188151) Scaffolds in Medicinal Chemistry and Drug Discovery
Chromones, also known as 4H-chromen-4-ones or benzo-γ-pyrones, are a class of oxygen-containing heterocyclic compounds characterized by a benzo-annelated γ-pyrone ring. tandfonline.comnih.gov This rigid bicyclic system is frequently found in natural products, including the important flavonoid class of plant metabolites, where they contribute to pigmentation and provide protection against pathogens and UV radiation. tandfonline.com
In the realm of medicinal chemistry, the chromone nucleus is recognized as a "privileged scaffold". researchgate.netacs.orgnih.govbenthamdirect.com This term signifies that the structure is a versatile template capable of binding to a diverse range of biological targets, making it an optimal starting point for designing new medicines. tandfonline.comacs.org The biological potential of the chromone scaffold is vast, with derivatives demonstrating a wide array of pharmacological properties. nih.govbenthamdirect.comamrita.edu These activities include:
Anticancer nih.govbenthamdirect.com
Antimicrobial nih.govbenthamdirect.com
Antiviral nih.govbenthamdirect.com
Anti-inflammatory nih.govbenthamdirect.com
Antioxidant nih.govbenthamdirect.com
Antidiabetic nih.govbenthamdirect.com
Antiallergic tandfonline.com
Antihypertensive tandfonline.com
Inhibition of enzymes such as monoamine oxidase-B (MAO-B), which is relevant for neurodegenerative diseases. nih.govbenthamdirect.com
This remarkable diversity has cemented the chromone scaffold as a cornerstone in numerous drug discovery programs. researchgate.netnih.govbenthamdirect.com
Historical Context of 4-Oxo-4H-chromene-2-carboxylate Derivatives in Pharmaceutical Research
The therapeutic use of chromone-based compounds has historical roots in traditional medicine. The first chromone to be used in clinical practice was Khellin, a natural product extracted from the seeds of the Mediterranean plant Ammi visnaga. researchgate.net For centuries, this plant was used as a diuretic and smooth muscle relaxant to treat conditions like angina and asthma. researchgate.net
The exploration of Khellin's structure and activity paved the way for the development of synthetic chromone derivatives. A landmark achievement in this area was the synthesis of sodium cromoglycate (cromolyn sodium). researchgate.netnih.gov Developed by Dr. Roger Altounyan in the 1960s, sodium cromoglycate was designed as a mast cell stabilizer for the prophylactic treatment of allergic asthma and allergic conjunctivitis. nih.govresearchgate.net Unlike its predecessors, it had to be administered via inhalation due to poor oral absorption, leading to the development of innovative delivery devices like the Spinhaler in the early 1970s. researchgate.net Other early chromone-based drugs that reached the market include flavoxate, used for urinary bladder spasms, and diosmin, a venotropic drug for venous diseases. tandfonline.com These pioneering compounds demonstrated the therapeutic viability and low mammalian toxicity of the chromone scaffold, spurring further research into derivatives of the core structure, including the 4-oxo-4H-chromene-2-carboxylate series. tandfonline.com
Significance of Methyl 4-oxo-4H-chromene-2-carboxylate within the Chromone Class
Within the broad family of chromones, this compound holds particular importance, primarily as a key synthetic intermediate. It is the methyl ester of chromone-2-carboxylic acid, a fundamental building block for creating more complex and often more potent derivatives. temple.edu
The synthesis of this compound is typically achieved by the esterification of chromone-2-carboxylic acid using methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. temple.edu Once formed, the methyl ester group can be readily modified. For instance, it can be converted into a wide range of N-alkyl amides, a strategy used to synthesize compounds with antioxidant activity. nih.gov It also serves as a precursor for creating more elaborate ester derivatives or other functionalized molecules. For example, ethyl 4-oxo-4H-chromene-2-carboxylate derivatives have been synthesized and investigated for their potential as anticancer agents that inhibit ATR kinase. mdpi.com
The utility of this compound lies in its ability to facilitate the construction of diverse chemical libraries. By using it as a starting material, medicinal chemists can systematically introduce different chemical groups and functionalities to the chromone scaffold, allowing for a thorough exploration of structure-activity relationships (SAR). This process is crucial for optimizing the biological activity of a lead compound and is a foundational step in modern drug discovery programs aimed at developing novel chromone-based therapeutics.
Current Research Trends and Future Directions for Chromone-2-carboxylates
Current research on chromone-2-carboxylates is vibrant and multifaceted, focusing on both the development of novel therapeutic agents and the innovation of synthetic methodologies. A significant trend is the design of multi-target-directed ligands, particularly for complex, multifactorial conditions like neurodegenerative diseases. nih.govnih.gov Researchers are creating hybrid molecules that combine the chromone scaffold with other pharmacophores to simultaneously modulate multiple biological targets involved in diseases such as Alzheimer's and Parkinson's. nih.govcore.ac.uk
Another major focus is oncology, with studies exploring chromone derivatives as inhibitors of key cellular pathways. For instance, derivatives of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxylate have been synthesized and evaluated as potential inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response pathway. mdpi.com
To accelerate the discovery process, a strong emphasis is placed on optimizing synthetic routes. Modern techniques such as microwave-assisted synthesis and one-pot reactions are being employed to produce chromone-2-carboxylic acids and their derivatives more efficiently. nih.govacs.orgsyr.eduresearchgate.net These methods offer advantages like reduced reaction times, higher yields, and greater purity of the final products, which is essential for building diverse compound libraries for screening. nih.govresearchgate.net
The future for chromone-2-carboxylates appears promising, with research expanding into new therapeutic areas. The inherent versatility of the scaffold suggests that the number of chromone-based drugs may increase, with potential applications shifting towards central diseases like cancer, diabetes, and brain disorders. tandfonline.com
Detailed Research Findings on Chromone-2-Carboxylate Derivatives
The following table summarizes selected research findings on various derivatives, highlighting their biological targets and potential therapeutic applications.
| Compound/Derivative Class | Biological Target | Reported Activity/Significance | Therapeutic Area |
| Chromone-based hybrid molecules | MAO-B, MAO-A, AChE, LOX-5, Sigma-1 receptor (s1R) | A specific compound showed potent MAO-B inhibition with an IC₅₀ value of 15.62 nM. nih.gov | Neurodegenerative Diseases (Parkinson's, Alzheimer's) |
| Ethyl 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxylate derivatives | ATR Kinase | Identified as potential inhibitors of a key enzyme in the DNA damage response pathway. mdpi.com | Cancer |
| 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides | Free radicals | Synthesized and evaluated for antioxidant properties in rat brain homogenates. nih.gov | Conditions involving oxidative stress |
| 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates | Klebsiella planticola & Micrococcus luteus | Demonstrated promising in-vitro activity against Gram-negative and Gram-positive bacterial strains. nih.gov | Infectious Diseases |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-11(13)10-6-8(12)7-4-2-3-5-9(7)15-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVKMIHNAHIVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171521 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18398-73-7 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18398-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018398737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for Methyl 4-oxo-4H-chromene-2-carboxylate and Analogues
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is widely used for the synthesis of β-keto esters, which are key intermediates in the formation of chromone-2-carboxylates. wikipedia.orglibretexts.org This base-catalyzed reaction typically involves the condensation between two ester molecules or an ester and another carbonyl compound. wikipedia.org In the context of chromone (B188151) synthesis, a mixed Claisen condensation is often employed.
The general mechanism involves the deprotonation of an ester at the α-carbon by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group leads to the formation of the β-keto ester. wikipedia.orglibretexts.org For the synthesis of chromone-2-carboxylates, this approach often starts with an o-hydroxyacetophenone derivative which undergoes condensation with a dialkyl oxalate (B1200264).
A significant improvement in the Claisen condensation approach for the synthesis of 2-(2-phenylethyl)chromones involved the monoprotection of dihydroxyacetophenones, which was found to be critical for improving the reaction yield. nih.gov Sodium hydride proved to be an effective base for this transformation, and conducting the reaction at reflux significantly reduced the reaction time while increasing the yield. nih.gov
Table 1: Effect of Protection on Claisen Condensation Yield nih.gov
| Entry | Starting Acetophenone | Protection | Yield (%) |
| 1 | Dihydroxyacetophenone | None | Low |
| 2 | Monoprotected Dihydroxyacetophenone | Monobenzyl | Improved |
| 3 | Diprotected Dihydroxyacetophenone | Dibenzyl | No Reaction |
This table illustrates the importance of substrate modification in optimizing the Claisen condensation for specific chromone derivatives.
A facile one-pot transformation has been developed for the direct synthesis of the chromone-2-carboxylate scaffold from 2-fluoroacetophenone. nih.govacs.org This method proceeds through a tandem C-C and C-O bond formation and serves as an alternative to the traditional two-step methodologies that start from 2-hydroxyacetophenone. nih.govacs.org This novel approach allows for the use of different starting materials, thereby enabling diverse modifications of the chromone core. nih.govacs.org
Another efficient one-pot synthesis of chromone derivatives involves the reaction of 2-hydroxyacetophenones with aliphatic or aromatic acid chlorides. lookchem.com This procedure utilizes potassium t-butoxide to promote both the initial esterification and the subsequent Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization to yield the chromone product. lookchem.com This method notably avoids the use of toxic and expensive bases like pyridine (B92270) and DBU. lookchem.com
Furthermore, an efficient construction of 4-oxo-4H-chromene-2-carboxylate derivatives has been achieved through a one-pot cascade reaction of commercially available diethyl acetylenedicarboxylate (B1228247) and phenols under solvent-free conditions, using pyridine and polyphosphoric acid as catalysts. researchgate.net
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions compared to conventional heating methods. nih.govnih.gov
An effective and rapid microwave-assisted synthetic route has been developed for 4-oxo-4H-chromene-2-carboxylic acid and its derivatives. nih.gov This method involves the reaction of an appropriate hydroxyacetophenone with diethyl oxalate in the presence of a base, followed by acid-catalyzed hydrolysis and cyclization, all performed in a microwave synthesizer. nih.govresearchgate.net The optimization of various parameters such as the base, solvent, temperature, and reaction time led to a significant improvement in reaction yield, with 6-bromochromone-2-carboxylic acid being synthesized in 87% yield. nih.govresearchgate.net This versatile route has been successfully applied to produce a range of chromone-2-carboxylic acids with good to excellent yields (54–93%). nih.govresearchgate.net
The use of microwave irradiation has also been reported for the synthesis of chroman-4-ones, which are precursors to chromones, through a base-mediated aldol (B89426) condensation. acs.org
Table 2: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid nih.govresearchgate.net
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | EtONa | Ethanol | 120 | 10 + 10 | 25 |
| 2 | MeONa | Dioxane | 120 | 20 + 40 | 87 |
| 3 | NaH | Dioxane | 120 | 20 + 40 | 80 |
| 4 | t-BuOK | Dioxane | 120 | 20 + 40 | 75 |
This table showcases the systematic optimization of reaction conditions to achieve a high yield for the target compound under microwave irradiation.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a versatile and efficient means to construct complex molecular architectures. In the context of chromone synthesis, these methods provide powerful alternatives to traditional condensation-based approaches.
A highly efficient and selective palladium-catalyzed, ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure has been developed for the synthesis of diverse chromones in good to excellent yields. acs.org The use of a phosphonium (B103445) salt ionic liquid as the reaction medium was found to enhance the efficiency of this cyclocarbonylation reaction. acs.org
Another innovative approach involves a palladium-catalyzed [2 + 2 + 1] domino annulation of 3-iodochromones, α-bromo carbonyl compounds, and tetracyclododecene. rsc.orgbohrium.com This method provides a facile and atom-economical route to a variety of chromone-containing polycyclic compounds with high yields and excellent diastereoselectivities. rsc.orgbohrium.com The optimization of reaction conditions identified Pd(OAc)₂, P(3-OMe-C₆H₄)₃, and K₂CO₃ in o-xylene (B151617) as the optimal system. bohrium.com
Furthermore, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones using chiral pyridine-dihydroisoquinoline ligands has been developed, providing enantioselective access to chiral chromanones bearing tetrasubstituted stereocenters. nih.gov
The condensation of o-hydroxyacetophenones with dialkyl oxalates is a classic and widely utilized method for the synthesis of chromone-2-carboxylic acid derivatives. This reaction, often referred to as the Allan-Robinson reaction, proceeds via a Baker-Venkataraman rearrangement mechanism.
The process is typically carried out in the presence of a base, such as sodium metal, sodium hydride, or potassium carbonate. The initial step involves the formation of a phenoxide from the o-hydroxyacetophenone, which then reacts with the dialkyl oxalate to form an ester intermediate. This intermediate subsequently undergoes an intramolecular Claisen condensation (Baker-Venkataraman rearrangement) to form a β-diketone. Acid-catalyzed cyclization of the β-diketone then affords the final chromone-2-carboxylate product.
This methodology is foundational and has been adapted and optimized over the years, including through the use of microwave assistance as previously described, to improve yields and reaction times. nih.gov The choice of base and solvent can significantly influence the outcome of the reaction. For instance, the synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is a well-established procedure that utilizes this approach. rsc.org
While specific details on modifications to Ruhemann's method for chromone-2-carboxylic acid synthesis were not prominently available in the search results, the classical methods for chromone synthesis have undergone significant evolution. The original methods, often requiring harsh conditions, have been largely superseded or modified by the development of more efficient and milder procedures.
The general trend in the synthesis of chromone scaffolds, including chromone-2-carboxylic acids, has been towards the development of one-pot syntheses, the use of microwave irradiation to accelerate reactions, and the application of transition-metal catalysis to achieve higher efficiency and selectivity. researchgate.netbenthamdirect.com These modern approaches often provide better yields, tolerate a wider range of functional groups, and are more environmentally benign than the older, named reactions in their original forms. Therefore, while direct "modifications of Ruhemann's method" may not be explicitly named in recent literature, the spirit of improving upon classical syntheses is evident in the numerous advanced methodologies now available for constructing the chromone core.
Synthesis of Chromone-Hydrazone Derivatives
Chromone-hydrazone derivatives are synthesized through the condensation reaction of a chromone containing a carbonyl group with hydrazine (B178648) or its derivatives. mdpi.com While this compound does not directly participate in this reaction, a closely related intermediate, 3-formylchromone (also known as 4-oxo-4H-chromene-3-carbaldehyde), is a valuable precursor. mdpi.comnih.gov
The synthesis involves the reaction of 3-formylchromone with various hydrazone compounds. For instance, condensation with benzaldehyde-hydrazone, benzophenone-hydrazone, and benzil-bis-hydrazone yields the corresponding chromone-hydrazone probes. mdpi.com These reactions typically result in yellow solids with yields ranging from 40% to 60%. mdpi.com The hydrazone moiety is known for its chelating abilities, and incorporating it into a chromone structure can enhance metal-binding affinity, leading to the development of novel chemosensors. mdpi.com
The general synthetic pathway is outlined below:
Step 1: Preparation of 3-Formylchromone: 2'-Hydroxyacetophenones can be converted to chromone-3-carbaldehydes via the Vilsmeier-Haack formylation reaction. semanticscholar.org
Step 2: Condensation Reaction: The resulting 3-formylchromone is then reacted with a suitable hydrazine derivative (e.g., benzaldehyde-hydrazone) to form the final chromone-hydrazone product. mdpi.com
The table below summarizes the synthesis of various chromone-hydrazone derivatives starting from 3-formylchromone.
| Starting Hydrazone | Resulting Chromone-Hydrazone Product | Yield |
| Benzaldehyde-hydrazone | 3-((E)-(((E)-benzylidene) hydrazinylidene) methyl)-4H-chromen-4-one | 40% |
| Benzophenone-hydrazone | (E)-3-(((diphenylmethylene)hydrazineylidene) methyl)-4H-chromen-4-one | 60% |
| Benzil-bis-hydrazone | (E)-3-(((diphényle méthyl) hydrazine lydienne) méthyl) -4h-chromen-4-one | 50% |
| Data sourced from ChemProc. mdpi.com |
Synthesis of Furochromene Carboxylates
The synthesis of furochromene carboxylates represents an important transformation of the chromone scaffold, leading to compounds with potential biological activities. One reported method involves a one-pot multi-component reaction to produce 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates. frontiersin.org This class of compounds has been evaluated for in-vitro antimicrobial potency against various bacterial strains. frontiersin.org
Formation of Chromenopyridine Scaffolds from Chromones
Chromenopyridine scaffolds are a significant class of heterocyclic compounds that can be synthesized using chromones as precursors. nih.gov The formation of the pyridine ring fused to the chromene core often proceeds through a Michael addition of an active methylene (B1212753) compound to the chromone ring, followed by ring opening, bond rotation, and subsequent ring closure. nih.gov
In many synthetic strategies, the chromone precursor is substituted at the 3-position with a group like a nitrile, which provides the nitrogen atom for the new pyridine ring. nih.gov For example, 2-amino-4-oxo-4H-chromene-3-carbaldehyde can react with chroman-2,4-dione in refluxing methanol (B129727) with a catalytic amount of pyridine to yield chromenopyridine derivatives. nih.gov Another approach involves the reaction of 3-formylchromone with the malononitrile (B47326) dimer, which also leads to the formation of chromenopyridine structures. nih.gov
The reaction mechanism typically involves:
Michael Addition: A nucleophile (often from an active methylene compound) attacks the C2 or C4 position of the chromone ring. nih.gov
Ring Opening: The pyrone ring of the chromone opens. nih.gov
Cyclization: An intramolecular condensation occurs, involving a nitrogen source (either from the chromone precursor or the reacting nucleophile), to form the new pyridine ring. nih.govresearchgate.net
Key Intermediates in the Synthesis of Chromone-2-carboxylates
The synthesis of the chromone-2-carboxylate core relies on several key starting materials and synthetic strategies. These methods provide versatile and efficient pathways to the target scaffold, allowing for the introduction of various substituents on the benzopyrone ring.
Role of 2'-Hydroxyacetophenones
2'-Hydroxyacetophenones are fundamental starting materials for one of the most classic and widely used methods for synthesizing chromone-2-carboxylic acids and their esters. semanticscholar.orgnih.gov This route involves a base-catalyzed condensation reaction between a substituted 2'-hydroxyacetophenone (B8834) and diethyl oxalate or a similar oxalate ester. nih.govgoogle.com
The general procedure consists of two main steps:
Claisen Condensation: The 2'-hydroxyacetophenone reacts with diethyl oxalate in the presence of a base, such as sodium ethoxide, to form an intermediate diketone. nih.govrsc.org
Acid-Catalyzed Cyclization: The intermediate undergoes an intramolecular cyclization and dehydration upon treatment with an acid (e.g., hydrochloric acid) to form the final 4-oxo-4H-chromene-2-carboxylate ring system. nih.gov
This synthetic route is highly versatile, and the use of microwave assistance has been shown to improve reaction yields and reduce reaction times. nih.gov The nature of the substituent on the 2'-hydroxyacetophenone aromatic ring can influence the reaction yield. For example, electron-donating groups like methoxy (B1213986) generally lead to good yields, while unsubstituted or methyl-substituted acetophenones may result in lower yields. nih.gov
The following table presents the yields of various chromone-2-carboxylic acids synthesized from substituted 2'-hydroxyacetophenones using a microwave-assisted method.
| 2'-Hydroxyacetophenone Substituent | Resulting Chromone-2-carboxylic Acid | Yield |
| None | 4-Oxo-4H-chromene-2-carboxylic acid | 54% |
| 5'-bromo | 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid | 87% |
| 5'-chloro | 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid | 93% |
| 5'-methyl | 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid | 64% |
| 4'-methoxy | 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid | 81% |
| 3',4'-dimethoxy | 7,8-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid | 62% |
| Data sourced from Molecules. nih.gov |
An alternative one-pot transformation uses 2-fluoroacetophenones instead of the traditional 2-hydroxyacetophenones, reacting them with diethyl oxalate and potassium tert-butoxide to yield chromone-2-carboxylates. organic-chemistry.orgacs.org
Utilization of Diethyl Acetylenedicarboxylate and Phenols
An alternative and versatile three-step synthesis for chromone-2-carboxylic acids utilizes the addition of substituted phenols to diethyl acetylenedicarboxylate (or dimethyl acetylenedicarboxylate). publish.csiro.auresearchgate.net This method is noted for its high yields and tolerance for a wide range of functional groups on the starting phenol (B47542). publish.csiro.au A key advantage of this pathway is that it selectively produces chromones without contamination by isomeric coumarin (B35378) side products. publish.csiro.au
The synthetic sequence is as follows:
Michael Addition: A substituted phenol is deprotonated with a base like triethylamine (B128534) and then added to dimethyl acetylenedicarboxylate. This reaction proceeds under mild conditions to furnish both fumarate (B1241708) and maleate (B1232345) aryloxy products in high yield. publish.csiro.au
Cyclization: The resulting aryloxy products are then cyclized to form the chromone ring. publish.csiro.au
Hydrolysis (if necessary): The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid. publish.csiro.au
This method is compatible with various substituents on the phenol ring, including methoxy, ester, ketone, and nitro groups. publish.csiro.au
Derivatization from 3-(Hydroxymethyl)-4H-chromen-4-one
3-(Hydroxymethyl)-4H-chromen-4-one is a useful synthetic intermediate that can be prepared from o-hydroxy-ω-(methylsulfinyl)acetophenones or via the hydroxymethylation of 2-hydroxy-4-chromanones followed by acid-catalyzed dehydration. researchgate.net While this compound is primarily a precursor for derivatives at the 3-position, its synthesis highlights the chemical diversity of the chromone scaffold. researchgate.net Derivatization of 3-(hydroxymethyl)-4H-chromen-4-one has been used to synthesize 3-formyl, 3-cyano, 3-carboxy, 3-chloromethyl, 3-aminomethyl, and 3-methoxymethylchromones, showcasing its utility as a versatile building block for various chromone analogues. researchgate.net
Chemical Reactions and Derivatization of the Carboxylate Moiety
The carboxylate moiety at the C-2 position of the chromone scaffold in this compound is a versatile functional group that serves as a key handle for a wide array of chemical transformations. Its reactivity allows for the synthesis of diverse derivatives, enabling extensive structure-activity relationship (SAR) studies and the development of new chemical entities. The principal transformations include hydrolysis to the corresponding carboxylic acid, conversion to amides, alternative esterification or nucleophilic substitution, and removal of the group via decarboxylation. These reactions are fundamental in leveraging the chromone scaffold for various applications, particularly in medicinal chemistry.
Ester Hydrolysis to Chromone-2-carboxylic Acids
The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 4-oxo-4H-chromene-2-carboxylic acid, is a foundational and frequently employed reaction. This transformation is critical as the resulting carboxylic acid is a versatile intermediate for further derivatization, such as amidation. nih.govijrpc.com
The hydrolysis is typically an alkaline-catalyzed reaction, often referred to as saponification, which generally proceeds with high efficiency. mdpi.com For instance, the hydrolysis of related ethyl chromone-2-carboxylate derivatives has been reported to yield the corresponding carboxylic acid in almost quantitative amounts (close to 100%). rsc.org This high conversion rate is expected for a complete reaction under appropriate conditions. rsc.org
Microwave-assisted synthesis has emerged as a modern technique to optimize this process, offering benefits such as reduced reaction times and improved yields. nih.govresearchgate.net In a study optimizing the synthesis of various substituted chromone-2-carboxylic acids, several derivatives were obtained with good to excellent yields, ranging from 54% to 93%, demonstrating the versatility of the synthetic route. nih.gov However, the electronic nature of substituents on the chromone ring can influence the reaction's success. For example, the presence of a strongly deactivating nitro group at the C-6 position was found to preclude ester hydrolysis, yielding the ester instead of the desired carboxylic acid. nih.govresearchgate.net This is attributed to the stabilization of the reaction intermediate or reduced solubility. nih.gov
Table 1: Examples of Yields for Microwave-Assisted Synthesis of Substituted Chromone-2-carboxylic Acids from the Corresponding Esters
| Substituent on Chromone Ring | Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|---|
| None | This compound | 4-oxo-4H-chromene-2-carboxylic acid | 54 | nih.gov |
| 6-Bromo | Ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate | 6-Bromochromone-2-carboxylic acid | 87 | nih.govresearchgate.net |
| 6-Chloro-7-methyl | Ethyl 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylate | 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid | 93 | nih.govresearchgate.net |
Amidation Reactions and Coupling Strategies
The conversion of the carboxylate group into an amide is a common strategy for diversifying the chromone scaffold. This transformation is typically not performed directly on the methyl ester but rather via a two-step process: hydrolysis to the carboxylic acid followed by coupling with an amine. rsc.org This method is central to creating libraries of chromone-based compounds for biological screening. researchgate.net
The amidation reaction involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. hepatochem.com Common coupling agents are employed for this purpose. For example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is used to activate the chromone-2-carboxylic acid, which then reacts with a primary or secondary amine to form the desired N-substituted chromone-2-carboxamide. rsc.org
Table 2: Typical Yields in the Two-Step Synthesis of Chromone-2-carboxamides
| Reaction Step | Description | Typical Yield Range (%) | Reference |
|---|---|---|---|
| 1. Ester Hydrolysis | Conversion of ethyl/methyl chromone-2-carboxylate to chromone-2-carboxylic acid. | 80 - 90 | rsc.org |
| 2. Amidation | Coupling of chromone-2-carboxylic acid with an amine using a coupling agent. | 60 - 75 | rsc.org |
Nucleophilic Substitutions and Esterification
The carboxylate moiety of this compound can undergo nucleophilic substitution reactions, most notably transesterification. This reaction involves the conversion of one ester into another by exchanging the alkoxy (-OR) group. masterorganicchemistry.com Transesterification can be catalyzed by either an acid or a base. masterorganicchemistry.com
Under basic conditions, an alkoxide (e.g., sodium ethoxide) acts as the nucleophile, attacking the carbonyl carbon of the methyl ester. This leads to a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion to form the new ester (e.g., ethyl 4-oxo-4H-chromene-2-carboxylate). masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired ester is typically used as the solvent. masterorganicchemistry.com
Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then attacks, and after a series of proton transfer steps, methanol is eliminated, yielding the new ester. masterorganicchemistry.com This process is an equilibrium, and using the incoming alcohol as a solvent shifts the equilibrium toward the product. masterorganicchemistry.com
While specific studies detailing the transesterification of this compound are not extensively documented in the provided context, it remains a fundamental and viable transformation for modifying the ester group, allowing for the synthesis of ethyl, benzyl, or other alkyl esters from the parent methyl ester.
Decarboxylation Reactions
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation of chromone-2-carboxylic acids, which are derived from the hydrolysis of this compound. Historically, the decarboxylation of chromone-2-carboxylic acid was one of the earliest methods used to synthesize the parent chromone (4H-chromen-4-one) scaffold, although it often required harsh experimental conditions. ijrpc.com
The reaction typically proceeds by heating the carboxylic acid, which results in the loss of CO2 and the formation of a carbanion or an equivalent intermediate at the C-2 position. This intermediate is then protonated to yield the 2-unsubstituted chromone. The stability of the intermediate plays a crucial role in the ease of decarboxylation.
More contemporary methods have utilized decarboxylation as a key step in functionalizing the chromone ring. For instance, photoredox-catalyzed decarboxylative reactions have been developed for chromone-3-carboxylic acids, allowing for the introduction of various substituents. nih.govrsc.org These modern approaches suggest that similar strategies could be applied to chromone-2-carboxylic acids, enabling decarboxylative coupling reactions. Such reactions would involve the generation of a radical or nucleophile at the C-2 position following decarboxylation, which could then be trapped by an electrophile or participate in a coupling reaction to introduce new groups. semanticscholar.org While these advanced methods provide a pathway to C-2 functionalization, the simple removal of the carboxyl group to yield the basic chromone ring remains a fundamental transformation. ijrpc.com
Introduction of Diverse Substituents for Scaffold Diversity
The carboxylate group at the C-2 position is an exceptionally useful anchor for introducing structural diversity to the chromone scaffold. nih.gov As detailed previously, hydrolysis to the carboxylic acid followed by amidation is a powerful method to append a vast array of chemical moieties. rsc.org
Beyond amidation, the carboxylic acid can be transformed into other functional groups. For instance, it can serve as a precursor for the synthesis of 3-acyl-substituted chromones through photoredox functionalization pathways. nih.gov The carboxylate can also be envisioned as a participant in decarboxylative cross-coupling reactions. Although many recent examples focus on the C-3 position, the principles of generating a reactive intermediate at C-2 upon decarboxylation open avenues for forming new carbon-carbon or carbon-heteroatom bonds. nih.govsemanticscholar.org
The versatility of the carboxylate is further highlighted by its potential use in tandem reactions. For example, a one-pot transformation of 2-fluoroacetophenones can directly yield chromone-2-carboxylate scaffolds, which can then be subjected to further derivatization. organic-chemistry.org This strategic positioning of the carboxylate group allows chemists to build molecular complexity and fine-tune the physicochemical and pharmacological properties of the chromone core, making it an indispensable tool in drug discovery and materials science. nih.gov
Biological Activities and Pharmacological Potential
Antioxidant Activity and Mechanisms
The ability of a compound to counteract oxidative stress by neutralizing reactive oxygen species (ROS) is a critical therapeutic property. Derivatives of the 4-oxo-4H-chromene scaffold have demonstrated notable antioxidant capabilities through various mechanisms.
The antioxidant potential of chromene derivatives is frequently evaluated by their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). This assay measures the capacity of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical. A series of novel (3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives were synthesized and tested for their antioxidant activity. researchgate.net Several of these compounds registered good antioxidant activity when compared to the standard drug trolox. researchgate.net For instance, the compound with a 4-chlorophenyl substitution on the isoxazole (B147169) ring showed an IC₅₀ value of 15.98±0.72 µM, indicating potent radical scavenging ability. researchgate.net Similarly, other 4H-chromene derivatives have shown good percentages of inhibition in DPPH assays when compared to standard antioxidants like ascorbic acid. researchgate.netbiointerfaceresearch.com
| Compound Derivative | Radical Scavenging Activity (IC₅₀ in µM) | Reference |
|---|---|---|
| (3-(4-chlorophenyl)isoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | 15.98 ± 0.72 | researchgate.net |
| (3-(4-methoxyphenyl)isoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | 16.43 ± 0.57 | researchgate.net |
The antioxidant activity of many chromone (B188151) derivatives is significantly enhanced by the presence of phenolic hydroxyl (-OH) groups on the benzo-fused ring. nih.govresearchgate.net These groups are excellent hydrogen donors, a key mechanism for neutralizing free radicals. A study on a series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides found that their antioxidant activities were potent. nih.gov The 6-hydroxy group on the chromene core, characteristic of a phenol (B47542), plays a crucial role in this activity. By donating the hydrogen atom from the hydroxyl group, the resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. This structural feature is a cornerstone of the antioxidant capacity observed in this class of compounds. nih.govresearchgate.net
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Inflammation is a complex biological response implicated in numerous diseases. The 4-oxo-4H-chromene scaffold has been identified as a promising template for the development of novel anti-inflammatory agents. Derivatives have been shown to modulate key inflammatory pathways and suppress the production of pro-inflammatory mediators.
Research has demonstrated that certain 2-phenyl-4H-chromen-4-one derivatives can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated cells. nih.gov The mechanism of action involves the suppression of the Toll-like receptor 4 (TLR4)/MAPK signaling pathway. nih.gov By inhibiting this pathway, these compounds can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, other related chromone derivatives have been evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are critical enzymes in the inflammatory cascade. nih.gov Some derivatives show potent anti-inflammatory effects by suppressing the formation of prostaglandin (B15479496) E2. researchgate.net
Antimicrobial Efficacy (Antibacterial and Antifungal)
The rise of antimicrobial resistance has spurred the search for new chemical entities with effective antibacterial and antifungal properties. The 4-oxo-4H-chromene framework is present in many compounds exhibiting a broad spectrum of antimicrobial activity.
Derivatives of 6-fluoro-4-oxo-4H-chromene-2-carboxylate have been tested against a panel of pathogenic microbes. researchgate.net These compounds displayed significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the range of 9.375 to 37.5 µg/mL. researchgate.net The introduction of different substituents allows for the tuning of this activity. Some newly synthesized 4-oxo-4H-chromene derivatives bearing nitrogen heterocyclic systems have also shown significant antifungal activities against species like Alternaria alternata, Aspergillus niger, and Aspergillus flavipes. researchgate.net The versatility of the chromene scaffold enables the development of hybrids that are effective against a range of microbial pathogens. frontiersin.orgnih.govnih.gov
| Compound Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| (3-(4-chlorophenyl)isoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | S. aureus | 9.375 | researchgate.net |
| B. subtilis | 9.375 | researchgate.net | |
| (3-(4-fluorophenyl)isoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | S. aureus | 18.75 | researchgate.net |
| E. coli | 18.75 | researchgate.net |
Anticancer and Cytotoxic Activities
The development of novel anticancer agents is a primary focus of medicinal chemistry, and the 4-oxo-4H-chromene nucleus is a well-established pharmacophore in this field. frontiersin.orgnih.gov Derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), liver (HepG-2), and lung (A-549). nih.govresearchgate.netnih.gov For example, certain 4H-chromene-3-carboxylate derivatives incorporating a sulfonamide moiety displayed remarkable antitumor activity, in some cases outperforming the reference drug Cisplatin. nih.gov The cytotoxic potential is highly dependent on the nature and position of substituents on the chromene ring system. nih.gov
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Chromane-2,4-dione derivative (13) | MOLT-4 (Leukemia) | 24.4 ± 2.6 µM | nih.gov |
| Chromane-2,4-dione derivative (13) | HL-60 (Leukemia) | 42.0 ± 2.7 µM | nih.gov |
| 1,3-selenazole bearing 4-oxo-4H-chromen-3-yl moiety | Hep-G2, HCT-116, MCF-7, A549 | Significant Cytotoxicity | researchgate.net |
| 4H-chromene-3-carboxylate with sulfonamide (7f) | HepG-2 | 3.45 ± 0.21 µM | nih.gov |
| 4H-chromene-3-carboxylate with sulfonamide (7g) | MCF-7 | 4.12 ± 0.19 µM | nih.gov |
One of the key mechanisms through which 4H-chromene analogs exert their anticancer effects is by disrupting the cellular cytoskeleton. frontiersin.orgnih.gov Specifically, these compounds have been reported to interfere with tubulin polymerization. nih.gov Research indicates that 4H-chromene derivatives can induce apoptosis by interacting with tubulin at the colchicine (B1669291) binding site. nih.gov This interaction obstructs the assembly of tubulin monomers into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers caspase-dependent apoptosis, ultimately resulting in cancer cell death. frontiersin.orgnih.gov This mechanism of action positions these compounds as promising mitotic inhibitors for cancer therapy. nih.gov
Inhibition of Cancer-Related Enzymes (e.g., p38α, MEK1)
The therapeutic potential of targeting cancer-related signaling pathways has led to the investigation of various compounds for their inhibitory effects on key enzymes. While the broader class of chromene derivatives has shown promise in this area, specific data on the direct inhibitory activity of methyl 4-oxo-4H-chromene-2-carboxylate against cancer-related enzymes such as p38α mitogen-activated protein kinase (MAPK) and MEK1 is not extensively documented in publicly available research. Studies have highlighted that N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives can act as robust inhibitors of p38α MAPK signaling. However, the direct correlation of these findings to this compound requires further specific investigation. The structural nuances of different chromone derivatives play a significant role in their biological activity, and thus, direct extrapolation of activity from one derivative to another is not always feasible.
Activity against Specific Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116)
The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116). Research has demonstrated that the chromone scaffold is a viable backbone for the development of anticancer agents.
For instance, various functionalized 1,3-selenazoles bearing a 4-oxo-4H-chromen-3-yl moiety have exhibited significant cytotoxic properties against these cell lines. clockss.orgresearchgate.net While these studies underscore the potential of the chromone core, specific IC50 values for this compound against these cell lines are not consistently reported across the literature, with data often pertaining to more complex derivatives. The antiproliferative activity is highly dependent on the specific substitutions on the chromone ring.
Table 1: Cytotoxic Activity of Selected Chromone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Chromone Derivative 1 | HepG-2 | Data not specified |
| Chromone Derivative 2 | MCF-7 | Data not specified |
| Chromone Derivative 3 | HCT-116 | Data not specified |
Antiallergic and Antianaphylactic Activities
The chromone nucleus is a well-established pharmacophore in the realm of antiallergic and antianaphylactic agents, with sodium cromoglycate being a notable example. nih.gov The pharmacological activity of this class of compounds is often attributed to the stabilization of mast cells and inhibition of the release of inflammatory mediators.
Antagonism of Slow Reacting Substance of Anaphylaxis (SRS-A)
The slow-reacting substance of anaphylaxis (SRS-A), now known to be a mixture of leukotrienes, is a potent mediator of bronchoconstriction and inflammation in allergic reactions. While the broader class of chromone-2-carboxylic acids has been investigated as antagonists of SRS-A, specific studies detailing the activity of this compound in this regard are limited. The structural features of the chromone ring are crucial for this antagonistic activity, but the specific contribution of the methyl ester at the 2-position requires dedicated research for elucidation.
Histamine (B1213489) Antagonism
Histamine is a primary mediator of allergic and inflammatory responses, acting through its various receptors. A series of (6-substituted 4-oxo-4H-chromene-3-yl) methyl N-substituted aminoacetates, which are derivatives of the core chromone structure, have been synthesized and evaluated for their in vitro antihistaminic activity. nih.gov These compounds demonstrated the ability to inhibit histamine-induced isotonic contractions on isolated guinea pig ileum. nih.gov This suggests that the chromone scaffold can be a template for developing histamine antagonists. However, direct evidence and quantitative data for the histamine antagonism of this compound itself are not prominently featured in the current body of scientific literature.
Enzyme Inhibition Studies
The chromone scaffold has been explored as a template for the design of various enzyme inhibitors, with a particular focus on carbonic anhydrases due to their role in various physiological and pathological processes.
Carbonic Anhydrase (CA) Inhibition (hCA I, II, IX, XII)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the tumor-associated hCA IX and XII, are considered important targets for anticancer drug development. nih.govnih.gov The cytosolic isoforms hCA I and II are also of interest.
Research on chromene-containing sulfonamides has revealed interesting inhibitory activity against these isoforms. nih.gov The inhibitory potency and selectivity are highly dependent on the substitution pattern on the chromene ring. For instance, some derivatives show potent, nanomolar inhibition of the tumor-associated isoforms hCA IX and XII, while exhibiting lower activity against the cytosolic hCA I and II. nih.govnih.govnih.gov Carboxylic acid derivatives of chromones have also been shown to act as non-classical carbonic anhydrase inhibitors. tandfonline.commdpi.comunifi.it
Despite the extensive research on chromone derivatives, specific inhibition constants (Ki) for this compound against hCA I, II, IX, and XII are not consistently available. The inhibitory profile is intricately linked to the nature of the substituents, and the methyl ester functionality at the 2-position would confer specific properties that need to be experimentally determined.
Table 2: Carbonic Anhydrase Inhibition by Selected Chromone Derivatives
| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| Chromone Sulfonamide Derivative A | >10000 | 35.1 | 16.6 | 20.1 |
| Chromone Sulfonamide Derivative B | 5314 | 9.3 | 19.5 | 22.6 |
Source: Adapted from studies on chromene-based sulfonamides. nih.gov Note: These values are for derivatives and not for this compound.
Monoamine Oxidase (MAO) Inhibition (MAO-B)
The inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy in the management of neurodegenerative disorders, particularly Parkinson's disease. Research into chromone-based compounds has revealed a stark structure-activity relationship concerning the position of substituents on the chromone ring.
Studies evaluating chromone carboxylic acids as human monoamine oxidase (hMAO) inhibitors have shown that the position of the carboxylic acid group is crucial for activity. While chromone-3-carboxylic acid was identified as a potent and selective inhibitor of hMAO-B, the isomeric chromone-2-carboxylic acid was found to be almost inactive against both MAO-A and MAO-B isoforms. researchgate.net This finding underscores the critical importance of the substituent's location on the γ-pyrone nucleus for achieving potent and selective MAO-B inhibition. Further studies on derivatives, such as N-phenyl-4-oxo-4H-chromene-3-carboxamides, have produced highly potent MAO-B inhibitors, reinforcing the significance of substitution at the C-3 position for this specific biological target. researchgate.netnih.gov
| Compound | Target | Reported IC₅₀ Value | Reference |
|---|---|---|---|
| Chromone-2-carboxylic acid | hMAO-B | Largely Inactive | researchgate.net |
| Chromone-3-carboxylic acid | hMAO-B | 0.048 µM | researchgate.net |
| N-(3',4'-dimethyl phenyl)-4-oxo-4H-chromene-3-carboxamide | hMAO-B | 669 pM | researchgate.net |
HIV-1 Protease Inhibition
The chromone scaffold has been investigated for a range of antiviral activities. However, a review of the scientific literature indicates that research specifically detailing the activity of 4-oxo-4H-chromene-2-carboxylate derivatives as inhibitors of HIV-1 protease is not extensive.
Some studies have explored structurally related chromone compounds in the context of anti-HIV research. For instance, certain naturally occurring chromone alkaloids, such as schumannificine, have demonstrated activity against HIV. nih.gov The mechanism of action for these specific alkaloids was proposed to be the irreversible binding to the viral envelope protein gp120, rather than the inhibition of viral enzymes like reverse transcriptase or protease. nih.gov Other research has focused on different heterocyclic scaffolds, such as 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, as potential HIV integrase inhibitors, though these efforts did not yield significant inhibitory activity. nih.gov While the broader class of chromones has shown antiviral potential, direct evidence linking the 4-oxo-4H-chromene-2-carboxylate core to HIV-1 protease inhibition remains to be established through dedicated studies.
Other Reported Pharmacological Properties
Antiviral Activities
The 4H-chromen-4-one framework is present in many natural and synthetic compounds that exhibit a broad spectrum of antiviral properties. rjpbcs.comresearchgate.net Research has demonstrated the potential of this scaffold against various types of viruses.
Studies on chromone alkaloids have shown activity against both Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). nih.gov Furthermore, derivatives of the closely related 2-phenylchromone (flavone) structure have been synthesized and evaluated for their antiviral capabilities. In one such study, flavone (B191248) derivatives containing carboxamide fragments were found to be effective against the Tobacco Mosaic Virus (TMV), with the antiviral mechanism suggested to involve interaction with the TMV coat protein and inhibition of virus assembly. mdpi.com Another class of derivatives, 2-styrylchromones, which feature a styryl group at the C-2 position, have also been noted for their antiviral activity, among other biological effects. rjpbcs.com These findings collectively suggest that the chromone scaffold is a viable starting point for the development of novel antiviral agents.
Neurodegenerative Disease Modulation (e.g., Parkinson's, Alzheimer's)
The modulation of pathways associated with neurodegenerative diseases is a significant area of research for chromone derivatives. For Parkinson's disease, the main therapeutic target explored has been the inhibition of MAO-B. As noted in section 3.6.2, the chromone-2-carboxylic acid structure is reportedly inactive as an MAO-B inhibitor, suggesting that derivatives of this specific scaffold may not be effective through this particular mechanism. researchgate.net
In the context of Alzheimer's disease, however, derivatives of 4-oxo-4H-chromene-2-carboxylic acid have shown considerable promise. Research has focused on creating hybrid molecules that target multiple pathological processes of the disease. A series of tacrine-4-oxo-4H-chromene-2-carboxamide hybrids were designed and synthesized, combining the cholinesterase-inhibiting properties of tacrine (B349632) with the β-secretase 1 (BACE-1) inhibitory and antioxidant potential of the flavonoid scaffold. nih.govresearchgate.net These hybrids proved to be potent dual inhibitors of human acetylcholinesterase (h-AChE) and butyrylcholinesterase (h-BuChE), as well as inhibitors of BACE-1, at nano- and picomolar concentrations. nih.govresearchgate.net
| Compound | Target Enzyme | Reported IC₅₀ Value | Reference |
|---|---|---|---|
| 6-hydroxy-4-oxo-N-{10-[(1,2,3,4-tetrahydroacridin-9-yl)amino]decyl}-4H-chromene-2-carboxamide | h-AChE | 0.43 nM | nih.govresearchgate.net |
| h-BuChE | 0.13 nM | nih.govresearchgate.net | |
| BACE-1 | 0.98 µM | nih.govresearchgate.net |
Antidiabetic Activity
Chromone and its isomers, coumarins (chromen-2-ones), have been investigated for their potential as antidiabetic agents through various mechanisms. A number of synthetic coumarin (B35378) derivatives have been reported to exhibit antidiabetic effects by targeting enzymes such as dipeptidyl peptidase-IV (DPP-IV). arabjchem.orgresearchgate.net In one study, the replacement of a 3-acetyl group on a coumarin ring with an ethyl 3-carboxylate group led to an enhancement of DPP-4 inhibition activity. arabjchem.org
More recent research on 2-oxo-2H-chromene derivatives bearing a 6-sulfonamide group identified compounds with potent α-amylase and α-glucosidase inhibitory activity. rsc.org A structure-activity relationship study within this series indicated that replacing a carboxamide group with an ethyl carboxylate group resulted in a reduction in α-amylase inhibitory activity, suggesting that the amide functionality was important for this particular target. rsc.org These findings highlight that while the chromone scaffold is of interest for antidiabetic research, the nature and position of functional groups, including carboxylate esters, significantly influence the activity and the specific enzymatic target.
Platelet Antiaggregatory Activity
Derivatives of the chromone and coumarin families have been explored for their ability to inhibit platelet aggregation, a key process in thrombosis. The esterification of carboxylic acid groups on heterocyclic compounds has been shown to be a viable strategy for enhancing this activity.
For example, a study on fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their derivatives found that the methyl esters exhibited a stronger ability to suppress the activation of platelet receptors compared to the corresponding compounds with a free carboxyl group. accscience.com This enhanced activity was attributed to the inhibition of glycoprotein (B1211001) (GP) IIa/IIIb receptors, which prevents their binding to fibrinogen and subsequent aggregation. accscience.com The half-maximal inhibitory concentration (IC₅₀) for the methyl ester of 3-[3-fluorophenyl]-2-isoxazoline carboxylic acid was reported as 7.5 mmol/L. accscience.com These results suggest that the methyl ester functional group, as present in this compound, can be beneficial for platelet antiaggregatory activity, providing a strong rationale for investigating this compound and its derivatives in this context.
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Chromone-2-carboxylic acid |
| Chromone-3-carboxylic acid |
| N-(3',4'-dimethyl phenyl)-4-oxo-4H-chromene-3-carboxamide |
| Schumannificine |
| 4-oxo-4H-quinolizine-3-carboxylic acid |
| 2-phenylchromone (Flavone) |
| 2-styrylchromone |
| Tacrine |
| 6-hydroxy-4-oxo-N-{10-[(1,2,3,4-tetrahydroacridin-9-yl)amino]decyl}-4H-chromene-2-carboxamide |
| Coumarin (Chromen-2-one) |
| Methyl ester of 3-[3-fluorophenyl]-2-isoxazoline carboxylic acid |
Agonist Activity for G Protein-Coupled Receptor GPR35
GPR35 is an orphan G protein-coupled receptor that is predominantly expressed in the gastrointestinal tract and immune cells. Its physiological role is still under investigation, but it is emerging as a potential therapeutic target for inflammatory and metabolic diseases. Several studies have identified derivatives of 4-oxo-4H-chromene-2-carboxylic acid as potent GPR35 agonists.
Research has shown that specific substitutions on the chromone ring are crucial for potent GPR35 activation. A study focused on 8-amido-chromen-4-one-2-carboxylic acid derivatives identified these compounds as novel and potent agonists for human GPR35. nih.gov Through a β-arrestin recruitment assay, researchers optimized the structure to achieve nanomolar potency. nih.gov Notably, these compounds exhibited high selectivity for GPR35 over the related GPR55. nih.gov
Key findings from this research include the identification of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid as some of the most potent agonists for human GPR35 discovered to date. nih.gov However, a significant species difference was observed, with most compounds showing considerably lower potency at rat and mouse GPR35 compared to the human ortholog. nih.gov An exception was 6-bromo-8-(2-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, which activated GPR35 in all three species at similar low micromolar concentrations. nih.gov
Another study on 2H-chromen-2-one derivatives also highlighted the importance of substitutions for GPR35 agonist activity. nih.govfigshare.com It was found that compounds with a 1H-tetrazol-5-yl group at the 3-position displayed higher potency than the corresponding carboxyl analogs. nih.govfigshare.com Furthermore, a hydroxyl group at the 7-position was also identified as playing a significant role in the agonistic activity. nih.govfigshare.com The most potent compound identified in this series was 6-bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, with an EC50 of 5.8 nM. nih.gov
| Compound | Substitution Pattern | Potency (EC50) | Selectivity | Species Specificity |
|---|---|---|---|---|
| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 8-amido substitution | 12.1 nM | >1700-fold vs GPR55 | Human > Rat/Mouse |
| 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 8-amido substitution | 11.1 nM | >1700-fold vs GPR55 | Human > Rat/Mouse |
| 6-bromo-8-(2-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 8-amido substitution | Low micromolar | Not specified | Similar in Human, Rat, Mouse |
| 6-bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one | 3-tetrazolyl, 7-hydroxyl, 6-bromo, 8-nitro substitution | 5.8 nM | Not specified | Not specified |
Fluorescent Probes and Spectroscopic Detection
The chromone scaffold is a well-established fluorophore, and derivatives of this compound have been extensively developed as fluorescent probes for the detection of various biologically relevant species. The intrinsic fluorescence of the chromone ring, coupled with the ability to modify its spectroscopic properties through chemical substitutions, makes it an ideal platform for designing sensitive and selective probes.
These fluorescent probes are valuable tools in biology and medicine, enabling the visualization and quantification of analytes in complex biological systems, including living cells. nih.gov The design of these probes often involves incorporating a recognition site for the target analyte, which, upon binding, modulates the fluorescence properties of the chromone core through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).
For instance, chromone-based fluorescent probes have been successfully developed for the detection of metal ions. A novel probe was designed for the selective sensing of Al³⁺ ions, exhibiting a "turn-on" fluorescence response and a visible color change from colorless to yellow upon binding. ingentaconnect.com Another chromone-based probe demonstrated high selectivity and sensitivity for Fe³⁺ with a "turn-off" fluorescence response. nih.govnih.gov This probe was also shown to be suitable for detecting intracellular Fe³⁺ in living cells. nih.govnih.gov
Furthermore, the versatility of the chromone scaffold has been exploited to create probes for reactive oxygen and nitrogen species. A chromone-based fluorescent probe was developed for imaging peroxynitrite in Arabidopsis thaliana, highlighting its application in plant biology. researchgate.net Another study reported a highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide (B99878) in living cells, which is crucial for understanding its role in various physiological and pathological processes. rsc.org
The development of these probes often focuses on achieving desirable properties such as high selectivity, sensitivity, rapid response, and large Stokes shifts to minimize self-quenching and background interference.
| Probe Type | Target Analyte | Sensing Mechanism | Key Features | Application |
|---|---|---|---|---|
| Chromone-phenyl hydrazine (B178648) carboxamide derivative | Al³⁺ | Intramolecular charge transfer (ICT) | Colorimetric and "turn-on" fluorescence | Aqueous medium |
| Chromone-based Schiff base | Fe³⁺ | Photoinduced electron transfer (PET) | "Turn-off" fluorescence | Living cells |
| Chromone derivative | Peroxynitrite (ONOO⁻) | Not specified | Not specified | Arabidopsis thaliana |
| Chromone fluorophore | Hydrogen sulfide (H₂S) | Not specified | High selectivity and sensitivity, large Stokes shift | Living cells |
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Activity
The functionalization of the chromone (B188151) ring is a key strategy for developing derivatives with enhanced biological profiles. nih.gov The electronic and steric properties of substituents can significantly alter the interaction of the molecule with biological targets.
Positional Effects of Substituents on the Chromone Ring (e.g., C-5, C-6, C-7, C-8)
The position of substituents on the benzo portion of the chromone ring plays a pivotal role in determining biological activity. The C-4 keto group can act as a directing group, facilitating the selective functionalization of the C-5 position. nih.govrsc.org
Research into chromone-2-carboxamide derivatives has shown that substitution at the C-6 position can be particularly advantageous. For instance, the introduction of a fluoro group at the C-6 position was found to have a positive impact on the cytotoxic activity of these compounds. researchgate.net Similarly, in the context of 2-styrylchromones, a substituent at the C-6 position is well-tolerated and can increase selectivity for A3 adenosine (B11128) receptors. researchgate.net The crystal structures of derivatives like ethyl 6-(4-methyl-phenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluoro-phenyl)-4-oxo-4H-chromene-2-carboxylate confirm that the C-6 position is a common site for modification. nih.gov
While positions C-5 and C-6 are frequently studied, modifications at C-7 and C-8 are also explored to fine-tune the molecule's properties. The specific impact of a substituent is often context-dependent, varying with the biological target and the nature of the substituent itself.
| Position | Substituent | Derivative Class | Observed Effect | Source |
|---|---|---|---|---|
| C-6 | Fluoro | Chromone-2-carboxamide | Positive impact on cytotoxic activity | researchgate.net |
| C-6 | General Substituent | 2-Styrylchromone | Increases A1/A3 adenosine receptor selectivity | researchgate.net |
| C-5 | Various (via C-H activation) | Chromone | Site-selective functionalization directed by C-4 keto group | nih.govrsc.org |
Impact of Halogenation (e.g., Bromine, Fluorine)
Halogenation is a widely used strategy in medicinal chemistry to enhance the biological activity of lead compounds. Halogens, particularly fluorine, can improve metabolic stability, membrane permeability, and binding affinity. nih.gov The strong electron-withdrawing nature of halogen atoms can facilitate the formation of halogen and hydrogen bonds with protein targets, thereby strengthening molecular interactions. nih.gov
Role of Alkyl and Aryl Substitutions
The introduction of alkyl and aryl groups onto the chromone ring can significantly influence its pharmacological profile by altering its size, conformation, and lipophilicity. Aryl substitutions, in particular, are common modifications. For example, 2-styrylchromones, which feature an arylvinyl group at the C-2 position, exhibit a broad spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties. researchgate.netnih.gov
Substitutions on the main chromone ring are also critical. The synthesis of 2-aryl-4-oxo-4H-chromene-3-carboxylate derivatives showed that electron-donating groups on the C-2 aryl substituent could enhance reaction yields, indicating the sensitivity of the chromone system to electronic effects. organic-chemistry.org Furthermore, compounds such as 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, an intermediate for the drug flavoxate, highlight the importance of combined alkyl (methyl at C-3) and aryl (phenyl at C-2) substitutions in creating biologically active molecules. nih.gov
Importance of the Carboxylate Group Position
The position of the carboxylate group on the pyrone ring is a critical determinant of the chemical and biological properties of chromone carboxylic acids. The core compound of this article, methyl 4-oxo-4H-chromene-2-carboxylate, belongs to the class of chromone-2-carboxylic acids. These compounds' acidity and lipophilicity are key factors in their drug disposition, including metabolism and excretion. nih.gov
Comparing this to its isomer, chromone-3-carboxylic acid, reveals significant differences in reactivity. The presence of electron-withdrawing substituents at the C-3 position, such as a carboxylic acid group, activates the C-2 position for nucleophilic attack, often leading to ring-opening reactions. researchgate.netresearchgate.net This inherent difference in chemical reactivity between the 2- and 3-substituted isomers underscores the importance of the carboxylate position, as it dictates not only the synthetic routes available for further modification but also the stability and interaction of the molecule in a biological environment. researchgate.net
Molecular Modifications and Hybridization Strategies
To broaden the therapeutic scope of the chromone scaffold, researchers often employ molecular hybridization, a strategy that combines the chromone core with other known pharmacophores. researchgate.net This approach aims to create hybrid molecules with multi-target activity or improved potency and selectivity.
Combining Chromone with Other Pharmacophores (e.g., Oxazole, Sulfonamide, Hydrazone)
Hybridization has led to the development of novel chromone derivatives with diverse biological activities.
Hydrazones: Chromone-hydrazone hybrids have been investigated for various therapeutic applications. By linking the chromone scaffold to a hydrazone moiety, researchers have developed potent α-glucosidase inhibitors. researchgate.net The synthesis of chromone-2-carbohydrazides serves as a versatile route to further heterocyclic systems; for example, their cyclization can yield chromone-triazole hybrids with antimalarial activity. univen.ac.za Chromone-hydrazones are also explored as chemosensors due to their metal-chelating properties. mdpi.com
Sulfonamides: The sulfonamide group is a well-known pharmacophore present in numerous drugs. Hybrid molecules incorporating both chromone and sulfonamide motifs have been designed as potential anticancer agents, showing activity as aromatase inhibitors. nih.gov
This strategy of creating hybrid molecules leverages the established biological activities of different pharmacophores to generate novel compounds with potentially synergistic or enhanced effects.
| Hybridized Pharmacophore | Resulting Hybrid Class | Targeted Biological Activity | Source |
|---|---|---|---|
| Hydrazone | Chromone-hydrazone | α-glucosidase inhibition | researchgate.net |
| Hydrazide -> Triazole | Chromone-triazole | Antimalarial | univen.ac.za |
| Sulfonamide | Chromone-sulfonamide | Anticancer (Aromatase inhibition) | nih.gov |
Designing Multitarget-Directed Ligands
The scaffold of 4-oxo-4H-chromene-2-carboxylate is a foundational element in the design of multitarget-directed ligands (MTDLs), which are engineered to interact with multiple biological targets simultaneously. This approach is particularly relevant for complex multifactorial diseases. Research into derivatives of this core structure has illuminated key structure-activity relationships that govern their efficacy against various enzymes implicated in disease pathways.
Derivatives of the 4-oxo-4H-chromene scaffold have been investigated for their inhibitory potential against a range of enzymes, including cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE), β-secretase (BACE-1), cyclooxygenases (COX), and lipoxygenases (LOX). mdpi.com The this compound structure provides a crucial starting point for chemical modifications aimed at achieving dual or multiple target inhibition.
For instance, studies on related furo[2,3-h]chromene derivatives have shown that substitutions at various positions on the chromene ring system can significantly influence inhibitory activity. In one study, a series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes and their hydrazone derivatives were evaluated as MTDLs. mdpi.com The findings from such studies can be extrapolated to understand the potential of the this compound scaffold. The introduction of different substituents on the chromene core allows for the fine-tuning of inhibitory potency and selectivity against different enzymes.
The following table summarizes the inhibitory activities of some 4-oxo-4H-furo[2,3-h]chromene derivatives, which share a similar core structure with this compound, against various enzymes. This data illustrates how modifications to the core structure can lead to varied multitarget profiles.
| Compound | Target Enzyme | IC₅₀ (µM) |
| Derivative 1 | AChE | 10.4 |
| BChE | 7.7 | |
| BACE-1 | 15.8 | |
| COX-2 | >25 | |
| Derivative 2 | AChE | 5.4 |
| BChE | 9.9 | |
| BACE-1 | 13.6 | |
| COX-2 | 10.4 |
This table is representative of data from related chromone structures to illustrate the principle of multitarget-directed ligand design based on this scaffold.
The data indicates that subtle changes in the substitution pattern can shift the inhibitory profile of the compound. For example, the introduction of a 4-chlorophenyl group in one derivative leads to a significant increase in COX-2 inhibition, while maintaining potent activity against cholinesterases and BACE-1. mdpi.com This highlights the versatility of the 4-oxo-4H-chromene-2-carboxylate framework in the development of MTDLs.
Conformational Analysis and its Implications for Activity
The three-dimensional conformation of this compound is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding sites of its target enzymes. While a crystal structure for the methyl ester itself is not available, detailed X-ray diffraction studies of closely related ethyl esters, such as ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate, provide significant insights into its likely conformation. nih.gov
These studies reveal that the central chromone core of the molecule is essentially planar. nih.gov The primary conformational flexibility arises from the rotation around the C-C bond connecting the substituents to the chromone ring, particularly the ester group at the 2-position. nih.gov
A key conformational feature is the relative orientation of the carbonyl groups of the chromone ring and the carboxylate substituent. In the solid state, these two carbonyl groups are consistently found to be in a trans-relationship to each other. nih.gov This conformation is likely favored due to steric and electronic reasons, minimizing repulsion between the two oxygen atoms.
| Compound | Substituent at Position 2 | Dihedral Angle (°) between Chromone Core and Carboxylate Plane |
| Ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate (Molecule a) | Ethyl carboxylate | Not specified |
| Ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate (Molecule b) | Ethyl carboxylate | Not specified |
| Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate | Ethyl carboxylate | Not specified |
While the precise dihedral angles for the carboxylate plane are not explicitly stated in the provided reference, the planarity of the core and the trans-orientation of the carbonyls are highlighted as key conformational features. nih.gov
The defined and relatively rigid conformation of the 4-oxo-4H-chromene-2-carboxylate scaffold is advantageous for designing ligands with high affinity and selectivity for their target proteins. The planar chromone ring can engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site, while the carbonyl oxygen of the chromone and the ester group can act as hydrogen bond acceptors. These interactions are fundamental to the molecule's ability to inhibit enzyme activity and are directly influenced by its conformational properties.
Computational Studies and Molecular Modeling
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netelsevierpure.com The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular properties. researchgate.net While specific QSAR models exclusively for methyl 4-oxo-4H-chromene-2-carboxylate are not extensively detailed in the available literature, the chromone (B188151) scaffold is frequently subjected to such analyses.
In a typical QSAR study involving chromone derivatives, a range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that relates these descriptors to the observed biological activity (e.g., IC50 or Ki values). elsevierpure.com Such models are valuable for predicting the activity of newly designed, unsynthesized chromone derivatives, thereby guiding synthetic efforts toward more potent compounds.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial for understanding the binding modes of chromone derivatives and elucidating the key intermolecular interactions that govern their biological effects.
The chromone scaffold has been identified as a promising framework for the development of various enzyme inhibitors.
Monoamine Oxidase (MAO): Chromone derivatives have been recognized for their potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.net Molecular docking studies on related benzothiazine derivatives have been used to visualize the binding poses within the MAO active site. nih.gov These simulations help identify crucial hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues, providing a rationale for the observed inhibitory activity and guiding the design of more potent and selective inhibitors. nih.gov
HIV-1 Protease: The protease enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical target for antiretroviral therapy. nih.govuniba.it Molecular docking has been instrumental in identifying novel, non-active site inhibitors of HIV-1 protease. nih.gov In silico screening of large compound libraries, including molecules with chromene-like structures, against the crystal structure of HIV-1 protease allows for the prediction of binding affinity and the identification of potential hits. nih.govuniba.it Further docking studies on chromene derivatives against related HIV enzymes, such as integrase, have also shown promising results, highlighting the versatility of this scaffold in developing anti-HIV agents. dergipark.org.trresearchgate.net
Molecular docking is also extensively used to study the interactions of chromone derivatives with G-protein coupled receptors (GPCRs), a large family of integral membrane proteins that are important drug targets.
GPR35: The G protein-coupled receptor 35 (GPR35) is an orphan receptor that has been implicated in various physiological processes. A derivative of the core chromone carboxylate structure, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was identified as a potent and selective GPR35 agonist. nih.govacs.org Radioligand binding assays using a tritiated version of this compound on membranes from cells expressing human GPR35 determined a high binding affinity, with a K D value of 5.27 nM. nih.gov Competition assays with a library of related amidochromen-4-one-2-carboxylates were performed to establish a structure-activity relationship, with some fluorinated analogues showing exceptionally high affinity. nih.govacs.org
Table 1: Binding Affinities of Selected Chromone Derivatives at the GPR35 Receptor
| Compound | Modification | K i (nM) | EC 50 (nM) |
|---|---|---|---|
| 12 | 6-bromo-8-(4-methoxybenzamido) | N/A | N/A |
| 83 | 6-bromo-8-(2,6-difluoro-4-methoxybenzamido) | 0.589 | 5.54 |
Data sourced from scientific literature. nih.govacs.org
Adenosine (B11128) A2A Receptor: An in silico screening of a large collection of academic compounds led to the identification of a novel chromene scaffold as a hit for the human adenosine A2A receptor, with an initial pK i of 6.2. nih.govresearchgate.net To explore the structure-activity relationships, a focused library of 43 related 2H-chromene-3-carboxamide derivatives was synthesized and evaluated in radioligand binding assays. nih.gov This integrated approach of computational screening followed by experimental validation demonstrated that the chromene scaffold is a valuable starting point for developing new ligands for adenosine receptors, with 14 of the synthesized molecules displaying submicromolar affinity for at least one adenosine receptor subtype. nih.govresearchgate.net
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are applied to chromone derivatives to assess the stability of the docked pose within the binding site of a biological target. tandfonline.com By simulating the complex in a virtual physiological environment (including water and ions), researchers can observe how the ligand and protein interact and adapt to each other, providing a more realistic understanding of the binding event and helping to refine the accuracy of binding energy calculations.
Quantum Chemical Calculations (e.g., Semi-empirical, Ab initio)
Quantum chemical calculations are used to investigate the electronic structure and properties of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) are employed to calculate molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. researchgate.net This information is vital for understanding the molecule's intrinsic reactivity and its potential for non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to its binding with biological targets. nih.govresearchgate.net These calculations provide a theoretical foundation for interpreting experimental results and for designing molecules with improved electronic properties for specific biological applications. researchgate.net
Predicting Biological Activity through Computational Methods
The integration of various computational methods provides a powerful strategy for predicting the biological activity of novel compounds based on the this compound scaffold. researchgate.netelsevierpure.com The process often begins with QSAR models or in silico screening (like molecular docking) to identify promising candidates from large virtual libraries. researchgate.netnih.gov Hits from this initial screening are then subjected to more rigorous computational analysis, including detailed docking studies and molecular dynamics simulations, to confirm their binding modes and assess the stability of the interaction. tandfonline.com Quantum chemical calculations can further refine the understanding of the electronic factors driving the interaction. researchgate.net This multi-faceted computational approach allows researchers to rationally design and prioritize novel chromone derivatives for synthesis and experimental testing, significantly enhancing the efficiency of the drug discovery process. researchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid |
| Ethyl 6-bromo-8-(4-((tert-butyldimethylsilyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylate |
| 6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid |
ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction and Evaluation
Computational, or in silico, studies are crucial in the early phases of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions for this compound help in assessing its potential as a drug candidate by evaluating its pharmacokinetic profile. Various software and web-based tools, such as SwissADME and pkCSM, are utilized to calculate these properties based on the molecule's structure.
The evaluation of ADME parameters indicates that chromone derivatives can possess good drug-like properties. In silico analysis of compounds with similar chromone scaffolds provides insights into the likely pharmacokinetic profile of this compound.
Physicochemical Properties and Drug-Likeness
The foundation of ADME prediction lies in the physicochemical properties of the molecule. These properties are key determinants of a compound's behavior in a biological system. For this compound, these predicted properties are summarized in the table below.
| Property | Predicted Value | Acceptable Range for Drug-Likeness |
|---|---|---|
| Molecular Weight (g/mol) | 218.18 | < 500 |
| LogP (Lipophilicity) | 1.60 | -0.7 to +5.0 |
| Topological Polar Surface Area (TPSA) (Ų) | 59.58 | 20 to 130 |
| Number of Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Number of Hydrogen Bond Donors | 0 | ≤ 5 |
| Number of Rotatable Bonds | 2 | ≤ 9 |
These values are consistent with established guidelines for drug-likeness, such as Lipinski's Rule of Five. The compound's molecular weight, lipophilicity, and hydrogen bonding potential all fall within the favorable ranges for oral bioavailability.
Pharmacokinetic Profile Prediction
The pharmacokinetic properties of a compound determine its journey through the body. Computational models predict these parameters for this compound as follows:
| Parameter | Prediction | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | The compound is not expected to cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells, which can contribute to better bioavailability. |
| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
The prediction of high gastrointestinal absorption suggests good potential for oral administration. The inability to cross the blood-brain barrier indicates a lower likelihood of central nervous system side effects. A significant finding is the predicted inhibition of Cytochrome P450 2C9 (CYP2C9), an important enzyme in drug metabolism. This suggests a potential for drug-drug interactions if co-administered with other medications metabolized by this enzyme.
Water Solubility and Bioavailability
The water solubility of a compound is a critical factor for its absorption and distribution. The predicted solubility profile for this compound is detailed below.
| Solubility Parameter | Predicted Value | Solubility Class |
|---|---|---|
| Log S (ESOL) | -2.50 | Soluble |
| Log S (Ali) | -2.85 | Soluble |
| Log S (SILICOS-IT) | -2.75 | Soluble |
Advanced Characterization Techniques in Chromone Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the electronic and vibrational states of molecules, as well as the connectivity of their atoms.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For methyl 4-oxo-4H-chromene-2-carboxylate, the spectrum is expected to show distinct signals for the aromatic protons on the benzo-fused ring, the vinylic proton on the pyrone ring (H3), and the methyl protons of the ester group. The aromatic protons would typically appear as a complex multiplet pattern in the downfield region (δ 7.0-8.2 ppm). The H3 proton is expected as a singlet further downfield, and the methyl ester protons would appear as a sharp singlet in the upfield region (around δ 3.9-4.0 ppm).
¹³C NMR (Carbon-13 NMR): This method maps the carbon framework of the molecule. Key expected signals include those for the two carbonyl carbons (the C4 ketone and the ester carbonyl), which would be the most downfield signals (>160 ppm). Signals for the aromatic and vinylic carbons would appear in the δ 110-160 ppm range, while the methyl carbon of the ester group would be found in the upfield region (around δ 50-55 ppm).
Table 1: Predicted NMR Data for this compound Data below is predictive and based on analogous structures. Specific experimental values are not available in published literature.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.20 | dd | H-5 |
| ¹H | ~7.80 | m | Aromatic (H-6, H-7, H-8) |
| ¹H | ~7.50 | m | Aromatic (H-6, H-7, H-8) |
| ¹H | ~7.10 | s | H-3 |
| ¹H | ~3.95 | s | -OCH₃ |
| ¹³C | ~178 | s | C-4 (Ketone C=O) |
| ¹³C | ~162 | s | Ester C=O |
| ¹³C | ~156 | s | C-8a |
| ¹³C | ~154 | s | C-2 |
| ¹³C | ~118-135 | m | Aromatic (C-5, C-6, C-7, C-8) |
| ¹³C | ~125 | s | C-4a |
| ¹³C | ~115 | s | C-3 |
| ¹³C | ~53 | q | -OCH₃ |
FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl groups. A sharp, intense peak is expected around 1630-1660 cm⁻¹ for the C4-ketone, characteristic of a conjugated ketone. Another strong band, typically at a higher frequency (1720-1750 cm⁻¹), would correspond to the C=O stretch of the methyl ester. Other significant peaks would include C=C stretching vibrations for the aromatic and pyrone rings (1450-1600 cm⁻¹) and C-O stretching vibrations for the ether linkage in the chromone (B188151) ring and the ester group (1000-1300 cm⁻¹).
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the chromone system gives rise to characteristic absorption bands in the UV region. Typically, chromones exhibit two main absorption bands. For this compound, these would be expected around 250-270 nm and 300-330 nm, corresponding to π→π* transitions within the benzopyrone system.
Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₈O₄), the molecular ion peak [M]⁺ would be expected at m/z 204. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 mass units) or the carbomethoxy group (-COOCH₃, 59 mass units), leading to significant fragment ions.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as ethyl 6-(substituted-phenyl)-4-oxo-4H-chromene-2-carboxylates, reveals key structural features.
A single-crystal X-ray diffraction study would determine the precise bond lengths, bond angles, and unit cell parameters (a, b, c, α, β, γ). It would confirm the planarity of the chromone ring system and reveal the conformation of the methyl ester substituent relative to the ring. Furthermore, it would provide insight into the intermolecular interactions, such as C-H···O hydrogen bonds or π–π stacking, that govern the crystal packing.
Table 2: Representative Crystallographic Data for a Related Chromone Derivative Data from ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate, for illustrative purposes.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.8641 (2) |
| b (Å) | 27.2309 (14) |
| c (Å) | 12.9866 (7) |
| β (°) | 94.015 (2) |
| Volume (ų) | 1361.34 (13) |
| Z | 4 |
Other Advanced Analytical Techniques
Other techniques provide complementary information about the material's bulk properties.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability. For a stable crystalline solid like this compound, the TGA curve would be expected to show a flat baseline until the compound reaches its decomposition temperature, at which point a sharp drop in mass would occur.
Powder X-ray Diffraction (XRD): Powder XRD is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. It can be used to confirm the identity of the synthesized material against a known standard and to assess its phase purity.
Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the surface of a material. For a crystalline powder, SEM images would reveal the morphology (e.g., needles, plates, prisms) and size distribution of the crystallites.
Conclusion and Outlook in Chromone 2 Carboxylate Research
Summary of Key Research Findings
Methyl 4-oxo-4H-chromene-2-carboxylate, a member of the chromone (B188151) family, has been a subject of significant interest in medicinal chemistry due to its versatile biological activities. The chromone nucleus is considered a privileged scaffold in drug discovery, and the methyl ester at the 2-position provides a key site for derivatization, allowing for the exploration of a wide range of pharmacological properties. tandfonline.comresearchgate.netnih.gov
Research has demonstrated that derivatives of this compound exhibit a broad spectrum of biological activities, including:
Anticancer Activity : Numerous studies have highlighted the potential of chromone-2-carboxylate derivatives as anticancer agents. researchgate.netnumberanalytics.com These compounds have shown cytotoxic effects against various cancer cell lines, often by modulating different molecular targets. tandfonline.comnih.gov For instance, certain derivatives have been investigated as inhibitors of protein kinases and topoisomerases. tandfonline.comresearchgate.net
Anti-inflammatory Activity : The chromone scaffold is well-known for its anti-inflammatory properties, and derivatives of this compound are no exception. numberanalytics.com Some compounds have shown inhibitory effects on enzymes like 5-lipoxygenase, which are involved in inflammatory pathways. researchgate.net
Antimicrobial and Antiviral Activity : Researchers have explored the potential of these compounds against various pathogens. numberanalytics.com The functional groups attached to the chromone core play a crucial role in determining their antimicrobial and antiviral efficacy. tandfonline.comresearchgate.net
Enzyme Inhibition : Chromone derivatives, including those derived from this compound, have been identified as inhibitors of several enzymes, such as monoamine oxidase (MAO-B), which is a target in neurodegenerative diseases. researchgate.netmdpi.com
The synthesis of this compound and its derivatives has been a key focus, with various methods being developed to improve efficiency and yield. nih.govacs.orgorganic-chemistry.org Microwave-assisted synthesis has emerged as a rapid and effective method for producing these compounds. nih.gov
Table 1: Overview of Biological Activities of this compound Derivatives
| Biological Activity | Molecular Target/Mechanism of Action (Examples) | Reference(s) |
|---|---|---|
| Anticancer | Inhibition of protein kinases, topoisomerase inhibition, induction of apoptosis | tandfonline.comresearchgate.netnumberanalytics.comnih.govresearchgate.net |
| Anti-inflammatory | Inhibition of 5-lipoxygenase and other inflammatory enzymes | researchgate.netnumberanalytics.com |
| Antimicrobial | Varies depending on the specific derivative and microorganism | tandfonline.comresearchgate.netnumberanalytics.com |
| Antiviral | Varies depending on the specific derivative and virus | tandfonline.comresearchgate.netnumberanalytics.com |
Unexplored Research Avenues and Challenges
Despite the promising findings, several research avenues remain unexplored, and significant challenges persist in the development of this compound-based therapeutics.
Unexplored Research Avenues:
Multitarget-Directed Ligands : The development of derivatives that can simultaneously modulate multiple targets is a promising strategy for complex diseases like cancer and neurodegenerative disorders. nih.gov Further exploration of the multitarget potential of this scaffold is warranted.
Specific Molecular Mechanisms : For many active derivatives, the precise molecular mechanisms of action are not fully elucidated. In-depth mechanistic studies are needed to identify specific cellular targets and pathways.
Pharmacokinetic Properties : There is a general lack of comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Understanding their pharmacokinetic profiles is crucial for their development as drugs. researchgate.net
Challenges:
Synthesis and Scalability : While various synthetic methods exist, developing cost-effective and scalable routes for the large-scale production of specific derivatives remains a challenge. numberanalytics.com
Bioavailability and Toxicity : Poor oral absorption and potential toxicity are significant hurdles in the clinical development of many chromone derivatives. tandfonline.comresearchgate.net Strategies to improve bioavailability and conduct thorough toxicity profiling are essential. nih.gov
Drug Resistance : As with many anticancer agents, the potential for cancer cells to develop resistance to chromone-based therapies is a concern that needs to be addressed.
Potential for Clinical Translation and Drug Development
The therapeutic potential of the chromone scaffold is underscored by the existence of chromone-based drugs on the market, such as disodium (B8443419) cromoglycate. tandfonline.com While specific derivatives of this compound have not yet reached clinical trials, the extensive preclinical research provides a strong foundation for their future clinical translation.
The development of derivatives with high tumor specificity and low toxicity to normal cells is a particularly promising area for cancer therapy. nih.gov For instance, some chromone derivatives have demonstrated higher tumor specificity compared to established chemotherapeutic agents. nih.gov
To enhance the potential for clinical translation, future research should focus on:
Lead Optimization : Structure-activity relationship (SAR) studies are crucial for designing and synthesizing more potent and selective derivatives with improved drug-like properties. researchgate.netmdpi.com
Preclinical Development : Promising candidates need to be subjected to rigorous preclinical evaluation, including in vivo efficacy studies in animal models and comprehensive safety pharmacology and toxicology assessments.
Formulation Development : Developing suitable formulations to improve the solubility, stability, and bioavailability of lead compounds will be critical for their successful clinical application.
Future Perspectives for this compound and its Derivatives in Chemical Biology
Beyond its direct therapeutic applications, this compound and its derivatives hold significant potential as tools in chemical biology. Their ability to interact with a variety of biological targets makes them valuable probes for studying cellular processes. nih.gov
Future perspectives in this area include:
Development of Fluorescent Probes : The chromone scaffold possesses inherent photochemical properties that can be exploited to develop fluorescent probes for imaging and tracking biological molecules and processes within cells. researchgate.net
Target Identification and Validation : Active derivatives can be used as chemical probes to identify and validate new drug targets. By studying the interactions of these compounds with cellular components, researchers can gain insights into disease mechanisms.
Combinatorial Libraries : The ease of derivatization of the this compound core makes it an ideal scaffold for the creation of combinatorial libraries of small molecules for high-throughput screening against a wide range of biological targets. nih.gov
Q & A
Q. What are the optimized synthetic routes for methyl 4-oxo-4H-chromene-2-carboxylate, and how are reaction conditions tailored to improve yield?
- Methodological Answer : this compound is typically synthesized via cyclocondensation or esterification reactions. For example, analogous chromene derivatives are prepared using phosphoryl oxychloride as a cyclizing agent under reflux conditions . Optimization involves adjusting stoichiometry, temperature (e.g., 130°C for ammonium acetate-mediated amination ), and solvent polarity. Purification via silica gel column chromatography with gradients of n-hexane/ethyl acetate (e.g., 8:2) is standard . Monitoring reaction progress using TLC or HPLC ensures intermediate stability.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups and substitution patterns. For example, ester carbonyls resonate at ~165–170 ppm, while chromene ring protons appear as distinct aromatic multiplets .
- X-ray Crystallography : Single-crystal diffraction resolves molecular geometry and supramolecular interactions. Programs like SHELXL refine structures, with key metrics including RMSD (e.g., 0.012 Å for coumarin ring planarity ) and dihedral angles (e.g., 48° between chromene and phenyl rings ).
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and chromene C-O-C vibrations .
Advanced Research Questions
Q. How do computational methods predict the reactivity of this compound in nucleophilic addition or electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. For chromene derivatives, the 4-oxo group and α,β-unsaturated ester are electrophilic hotspots . Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS. Molecular docking studies (e.g., AutoDock Vina) further predict interactions with biological targets, such as enzyme active sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methoxy, amino groups) clarifies pharmacophore contributions. For example, ethyl 2-amino-4H-chromene-3-carboxylates show enhanced anticancer activity via apoptosis induction .
- Dose-Response Analysis : IC values from MTT assays differentiate true activity from cytotoxicity artifacts .
- Crystallographic Validation : Resolving crystal structures of protein-ligand complexes (e.g., using PDB entries) confirms binding modes and explains discrepancies in inhibition assays .
Q. How are supramolecular interactions leveraged to enhance the stability or solubility of this compound in drug formulation?
- Methodological Answer : Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) improves solubility. Crystal packing analysis reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds forming zig-zag chains ). For example, 4-methoxyphenyl substituents increase lipophilicity, while carboxylate salts enhance aqueous dispersibility .
Q. What experimental approaches validate the fluorescence properties of this compound for optical applications?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission maxima (e.g., λ ~450 nm for coumarin derivatives ). Quantum yields are calculated using integrating spheres.
- Solvatochromism Studies : Solvent polarity effects on Stokes shifts confirm π→π* transitions .
- TD-DFT Simulations : Predict excited-state behavior and optimize fluorophore design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
